5-Chloro-N,N-dimethyltryptamine
Overview
Description
5-Chloro-N,N-dimethyltryptamine: is a tryptamine derivative related to compounds such as 5-bromo-N,N-dimethyltryptamine and 5-fluoro-N,N-dimethyltryptamine . It acts as a serotonin receptor agonist and has primarily sedative effects in animal studies . This compound has been sold as a designer drug and is known for its psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,N-dimethyltryptamine typically involves the chlorination of N,N-dimethyltryptamine. One common method includes the use of 5-chloroindole as a starting material, which is then reacted with N,N-dimethylaminoethyl chloride under specific conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its status as a designer drug. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with a focus on optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Mechanism of Action
5-Chloro-N,N-dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors . It primarily targets the serotonin 2A receptor, which is involved in the modulation of mood, cognition, and perception . The compound’s effects are mediated through the activation of these receptors, leading to altered neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
- 5-Bromo-N,N-dimethyltryptamine
- 5-Fluoro-N,N-dimethyltryptamine
- 5-Methoxy-N,N-dimethyltryptamine
- N,N-Dimethyltryptamine
Comparison: 5-Chloro-N,N-dimethyltryptamine is unique due to the presence of a chlorine atom at the 5-position of the indole ring, which influences its pharmacological properties and receptor binding affinity . Compared to its analogs, it has distinct sedative effects and a different receptor interaction profile .
Properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXATUVRMTAHHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376408 | |
Record name | 5-Chloro-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22120-32-7 | |
Record name | 5-Chloro-N,N-dimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62WYB8S7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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